1,2-Propanediol-d8

Vue d'ensemble

Description

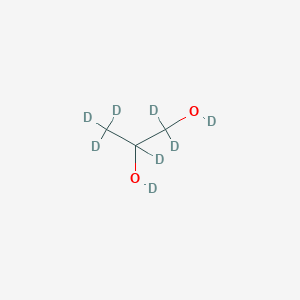

1,2-Propanediol-d8: is a deuterated form of 1,2-propanediol, also known as propylene glycol. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Applications De Recherche Scientifique

1,2-Propanediol-d8 has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis.

Biology: Employed in metabolic studies and tracer experiments due to its isotopic labeling.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the production of deuterated materials and as a standard in NMR spectroscopy for structural analysis

Mécanisme D'action

Target of Action

1,2-Propanediol-d8, also known as Propylene glycol-d8, is an important building block used in the manufacture of various products . It is primarily used as a component in the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of this compound are the metabolic pathways in microorganisms that can convert it into useful products .

Mode of Action

It is known to be involved in various metabolic pathways in microorganisms . It is used as a substrate by these organisms, which convert it into other useful compounds through a series of biochemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. Among the reported microbial genera with this compound production capacity, most have been confirmed to produce this compound mainly through the use of various sugars, such as fucose, rhamnose, and glucose . The formation of this compound was first reported as a product of cellulose decomposition in Clostridium thermobutyricum .

Pharmacokinetics

It is known that this compound has a molecular weight of 8414 and a density of 1143 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the production of various useful compounds through microbial biosynthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound from renewable alternative raw materials has great potential to replace traditional petroleum-derived this compound with substantial environmental and economic benefits . The use of renewable raw materials can reduce energy consumption and lower the carbon footprint of the process .

Analyse Biochimique

Biochemical Properties

1,2-Propanediol-d8 plays a significant role in biochemical reactions. It is involved in the synthesis of 1,2-propanediol, which is a crucial step in the metabolic pathways of several microorganisms . The enzymes involved in these reactions include methylglyoxal synthase (MGS) and glycerol dehydrogenase . These enzymes interact with this compound, facilitating its conversion into other compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into methylglyoxal, a precursor for 1,2-propanediol synthesis, by the enzyme MGS . This reaction is part of the metabolic pathway that leads to the production of 1,2-propanediol. The process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the engineering of E. coli for 1,2-propanediol production, the production increased from 0.25 to 0.85 g/L over time . This suggests that this compound has a stable nature and does not degrade significantly over time.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of compounds can vary with different dosages. For instance, in a study on the genotoxicity of 1,2-propanediol (not the deuterated form) on mouse oocytes, different concentrations of the compound were used

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of 1,2-propanediol . This pathway involves the enzymes MGS and glycerol dehydrogenase, which interact with this compound . The pathway can influence metabolic flux and metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Propanediol-d8 can be synthesized through the deuteration of 1,2-propanediol. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst like platinum or palladium and is conducted under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 1,2-propanediol through a reactor containing a deuterium source and a catalyst. The reaction conditions are optimized to achieve high isotopic purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Propanediol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid.

Reduction: It can be reduced to form deuterated propan-1-ol.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.

Reduction: Deuterated propan-1-ol.

Substitution: Deuterated alkyl halides.

Comparaison Avec Des Composés Similaires

1,3-Propanediol-d8: Another deuterated diol with similar applications but different structural properties.

Ethylene glycol-d6: A deuterated form of ethylene glycol used in similar research applications.

Glycerol-d8: A deuterated form of glycerol with multiple hydroxyl groups, used in biochemical studies.

Uniqueness: 1,2-Propanediol-d8 is unique due to its specific isotopic labeling and structural properties, which make it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic integrity makes it a valuable tool in scientific research .

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)